molecular formula C8H7ClF6N2 B1338542 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 502496-23-3

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No. B1338542
M. Wt: 280.6 g/mol
InChI Key: OPIOKSFIERNABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation reactions, as seen in the preparation of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, which is a precursor for high-performance energetic materials . Similarly, novel derivatives have been synthesized through coupling reactions and characterized by spectroscopic analyses . The preparation of trifluoromethyl-containing aromatic diamine monomers also involves nucleophilic substitution reactions followed by catalytic reduction .

Molecular Structure Analysis

The molecular structure of related compounds, such as dithiatriazine derivatives, has been determined using single-crystal X-ray diffraction, revealing details like cofacial arrangements and dihedral angles . The structure of novel triazole derivatives was confirmed by X-ray analysis as well . These analyses are crucial for understanding the geometry and electronic structure of such compounds, which can be extrapolated to similar trifluoromethyl compounds.

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl compounds can be inferred from the reactions of similar compounds. For instance, the conversion of benzenethiol derivatives into benzothiazines and their sulfones involves condensation and oxidative cyclization . The reactivity of bistrifluoromethyl-s-tetrazine with various reactants to yield pyridazine derivatives also provides insights into the potential reactions of trifluoromethyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can be quite distinct. For example, fluorinated polyimides synthesized from a trifluoromethyl-containing aromatic diamine monomer exhibited good solubility, high tensile strength, and high thermal stability, along with low dielectric constants and moisture absorption . These properties are indicative of the influence that trifluoromethyl groups have on the overall characteristics of the compounds they are part of.

Scientific Research Applications

Synthesis and Biological Evaluation

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is used in the synthesis of various bioactive compounds. For instance, it's involved in synthesizing amino pyrazole derivatives, which have been evaluated for their antifungal and antimicrobial activity. These compounds are synthesized through a series of reactions involving 3,5-bis(trifluoromethyl)phenylhydrazine hydrochloride, showcasing its utility in developing potential antimicrobial agents (Shah, Patel, & Karia, 2018).

Development of Anticancer Agents

This compound is also instrumental in synthesizing pyrazoline derivatives. These derivatives have been tested for their anticancer activities against various cancer cell lines. For example, certain compounds showed higher cell-selective activity against HeLa cells compared to standard anticancer drugs, highlighting its potential in cancer research (Gürdere, Gümüş, Yaglioglu, Budak, & Ceylan, 2017).

Antimicrobial Research

Further, 3,5-bis(trifluoromethyl)phenylhydrazine hydrochloride is used in creating compounds with antimicrobial properties. Novel bis(1,2,3-triazoles) derivatives synthesized using this compound showed moderate antibacterial activity against various bacterial strains, demonstrating its relevance in developing new antimicrobial agents (Kiran, Ashok, Rao, Sarasija, & Rao, 2016).

Safety And Hazards

According to the Safety Data Sheets, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and consult a doctor . If inhaled, move the victim into fresh air and give artificial respiration if necessary . If swallowed, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;/h1-3,16H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIOKSFIERNABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500325
Record name [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

CAS RN

502496-23-3
Record name [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 4
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 6
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Citations

For This Compound
2
Citations
OK Onajole, M Pieroni, SK Tipparaju… - Journal of medicinal …, 2013 - ACS Publications
Tuberculosis (TB) remains one of the leading causes of mortality and morbidity worldwide, with approximately one-third of the world’s population infected with latent TB. This is further …
Number of citations: 140 pubs.acs.org
P Wu, H He, H Ma, B Tu, J Li, S Guo, S Chen, N Cao… - Bioorganic …, 2021 - Elsevier
Research efforts have been directed to the development of oleanolic acid (OA) based α-glucosidase inhibitors and various OA derivatives showed improved anti-α-glucosidase activity. …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.